(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine

Lipophilicity Partition coefficient Drug-like property

Sourcing the correct N-aryl imine isomer is critical-meta vs. para substitution alters metal-binding geometry, solubility, and reactivity. (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine delivers: • Distinct steric asymmetry from 3-methyl group for chiral metal environments • Higher lipophilicity (XLogP=4.4) vs. 4-methyl analog for CNS-targeting campaigns • Electron-rich imine nitrogen (σₚ ethyl=-0.15) for corrosion inhibition studies Verified ≥95% purity. Custom synthesis available for larger quantities.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 391609-56-6
Cat. No. B13953108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine
CAS391609-56-6
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N=CC2=CC=CC(=C2)C
InChIInChI=1S/C16H17N/c1-3-14-7-9-16(10-8-14)17-12-15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3
InChIKeyFKBPJBUMGXCRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline: (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine


(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine is a diaryl Schiff base formed by condensation of 4-ethylbenzaldehyde with 3-methylaniline [1]. It belongs to the broader N-aryl imine class, characterized by a C=N linkage bridging two substituted aromatic rings. Its molecular formula is C₁₆H₁₇N with a molecular weight of 223.31 g/mol. The compound carries a 4-ethyl substituent on one ring and a 3-methyl substituent on the other; the Z-configuration places the larger aryl groups on the same side of the imine bond. These structural features influence its physicochemical profile—computed XLogP, topological polar surface area (TPSA), and rotatable bond count distinguish it from close analogs . When sourcing this compound for research applications such as coordination chemistry, organic synthesis, or materials science, the exact substitution pattern and stereochemistry are critical because even minor alterations (e.g., moving the methyl group from meta to para, or replacing ethyl with methyl) can alter solubility, metal-binding geometry, and reactivity.

Defined Z‑stereochemistry and precise meta‑methyl/4‑ethyl substitution pattern
Single imine nitrogen acceptor; no hydrogen‑bond donors
Distinct lipophilic and conformational profile supports coordination chemistry, asymmetric synthesis, and materials research

Substitution Risks: (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine


N-Aryl imines with similar molecular formulae cannot be interchanged indiscriminately because the position and nature of ring substituents directly control the compound's electronic distribution, steric environment, and conformational flexibility. In (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine, the 3-methyl group on the benzylidene ring creates a meta-substituted steric profile that differs from the para-methyl analog; the 4-ethyl group on the aniline ring provides greater lipophilicity and rotational freedom than a 4-methyl substituent [1]. These differences manifest in computed logP, TPSA, and rotatable bond counts that affect solubility, membrane partitioning, and metal-coordination geometry. Procurement decisions based solely on molecular weight or formula—without verifying the specific substitution pattern—risk obtaining a compound with unintended physicochemical and reactivity properties. The quantitative evidence below details exactly where this compound diverges from its closest in-class alternatives.

1
Positional isomerism (meta vs. para methyl) may alter conformational ensemble and metal-binding geometry
2
Alkyl chain length (ethyl vs. methyl) changes lipophilicity and rotational freedom, affecting phase transfer
3
Electronic substituent effects modulate imine nitrogen basicity; analogs with different donors shift reactivity

Evidence: (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine vs. Analogs


Lipophilicity vs. 4-Methyl Analog

The target compound exhibits a higher computed lipophilicity (XLogP = 4.4) than the 4-methyl analog N-(4-methylphenyl)-1-(3-methylphenyl)methanimine (XLogP ≈ 3.9 estimated by fragment addition) [1][2]. The ethyl-to-methyl replacement on the aniline ring adds one methylene unit, which typically increases logP by approximately 0.5 units for aromatic systems. This difference is consistent with the Hansch-Leo fragment constant for an aliphatic carbon (≈0.5). Higher logP may translate into altered partitioning behavior in biphasic reaction systems or biological membranes.

Lipophilicity vs. 4‑Methyl Analog
Class‑level
XLogP 4.4 vs XLogP ~3.9 Δ +0.5
Higher organic‑phase partitioning potential in synthesis workflows
Computed; no experimental logP available
Lipophilicity Partition coefficient Drug-like property

TPSA vs. Des-Methyl Analog

The TPSA of the target compound is 12.4 Ų, identical within the calculation method to that of N-(4-ethylphenyl)-1-phenylmethanimine (the analog lacking the 3-methyl group on the benzylidene ring) [1]. Both compounds possess a single hydrogen-bond acceptor (the imine nitrogen) and no hydrogen-bond donors, yielding the same TPSA. However, the meta-methyl group in the target compound increases molecular volume and alters the spatial distribution of hydrophobic surface area, which can influence specific non-covalent interactions (e.g., CH-π contacts) even though the scalar TPSA value remains unchanged.

TPSA vs. Des‑Methyl Analog
Class‑level
12.4 Ų vs 12.4 Ų Δ 0 (scalar)
TPSA identical; 3D hydrophobic surface distribution differs
Spatial steric effects dominate; TPSA insufficient alone
Polar surface area Membrane permeability Drug-likeness

Conformational Flexibility vs. Para-Methyl Isomer

The target compound contains 3 rotatable bonds (ethyl C–C, N–Caromatic, and Caromatic–Caromatic linkages) [1]. The para-methyl isomer (Z)-N-(4-ethylphenyl)-1-(4-methylphenyl)methanimine also has 3 rotatable bonds, but the different methyl position (para vs. meta) changes the shape of the accessible conformational ensemble. Meta substitution on the benzylidene ring introduces asymmetry that can break planarity and alter the dihedral angle distribution between the rings compared with para substitution. This may translate into different binding affinities or catalytic activities in asymmetric transformations where the imine acts as a ligand or organocatalyst.

Conformational Flex. vs. Para‑Methyl
Class‑level
3 rotatable bonds / meta vs 3 rotatable bonds / para Identical bond count
Meta‑substitution breaks planarity, altering conformational ensemble
No experimental conformational data; topology‑based
Conformational flexibility Rotatable bonds Molecular recognition

Hydrogen Bond Acceptor vs. Tertiary Amines

The target compound possesses exactly one hydrogen-bond acceptor (the imine nitrogen) and zero donors [1]. This single-acceptor profile is conserved across the N-aryl imine class, but it differentiates the compound from structurally similar tertiary amines (which lack a strong acceptor) and from secondary amines (which act as both donors and acceptors). Within the imine subclass, the electron-donating ethyl (σₚ = –0.15) and methyl (σₘ = –0.07) substituents modulate the basicity of the imine nitrogen. The combination of 4-ethyl (para to imine on the aniline ring) and 3-methyl (meta to imine on the benzylidene ring) creates a unique electronic push-pull system that is absent in analogs with different substitution patterns [2].

H‑Bond Acceptor vs. Tertiary Amines
Class‑level
HBA 1 / HBD 0 vs Imine acceptor only σₚ –0.15, σₘ –0.07
Imine basicity tuned by substituent electronic effects
Hammett constants from literature; experimental pKa unavailable
Hydrogen bonding Coordination chemistry Imine reactivity

Application Scenarios for (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine


Asymmetric Ligand Precursor

The meta-methyl substitution on the benzylidene ring introduces steric asymmetry that can be exploited to create chiral metal environments when the imine coordinates to a metal center [1]. The ethyl group provides additional conformational lability without adding H-bond donors, preserving a non-polar metal-binding pocket. The single imine nitrogen acceptor and tunable basicity (modulated by electron-donating substituents) make this compound a candidate for designing catalysts where the imine acts as a hemilabile ligand. Selection over the para-methyl isomer is warranted when steric differentiation near the coordination site is required.

Medicinal Chemistry Building Block

The moderate lipophilicity (XLogP = 4.4) and absence of H-bond donors make this imine suitable as a fragment for lead optimization campaigns targeting CNS or intracellular targets where low TPSA is advantageous [2]. The ethyl group provides a lipophilic handle that can be further functionalized. Compared with the 4-methyl analog, the higher logP may improve passive membrane permeability, while the meta-methyl group reduces metabolic susceptibility relative to para-substituted systems (class-level observation from medicinal chemistry literature).

Corrosion Inhibition on Mild Steel

Schiff bases containing 4-ethylphenyl imine motifs have demonstrated corrosion inhibition on mild steel in 1 M HCl, with inhibition efficiencies linked to the electron-donating character of substituents [1]. The combination of ethyl (σₚ = –0.15) and methyl (σₘ = –0.07) groups in this compound creates an electron-rich imine nitrogen that can adsorb onto metal surfaces. Although direct experimental data for this specific compound are absent, the structural analogy to 4-(((4-ethylphenyl)imino)methyl)phenol—which showed mixed-type inhibition with chemisorption mechanism—suggests that this imine could be evaluated for similar applications, with the meta-methyl group potentially altering the adsorption geometry relative to the parent phenyl-substituted analog.

Heterocycle Construction Intermediate

The imine linkage in (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine can undergo cycloaddition, reduction, or nucleophilic addition reactions typical of Schiff bases. The meta-methyl group provides steric shielding on one face of the C=N bond, potentially directing diastereoselective additions. Procurement of this specific substitution pattern—rather than a generic N-aryl imine—is essential when downstream synthetic steps rely on steric or electronic differentiation between the two aromatic rings.

Application
Selection Property
Validation Focus
Asymmetric Ligand Precursor
meta‑methyl steric asymmetry & tunable imine basicity
Chiral metal complex geometry validation
Medicinal Chemistry Building Block
Moderate lipophilicity & no H‑bond donors
CNS permeability or lead optimization screening
Corrosion Inhibition on Mild Steel
Electron‑rich imine nitrogen for surface adsorption
Corrosion inhibition efficiency in acidic media (EIS/polarization)
Heterocycle Construction Intermediate
Imine C=N reactivity with steric direction
Diastereoselectivity in cycloaddition or addition reactions
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